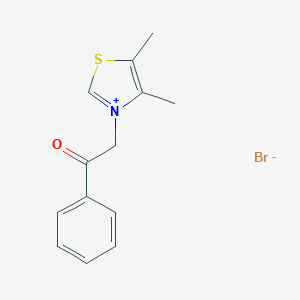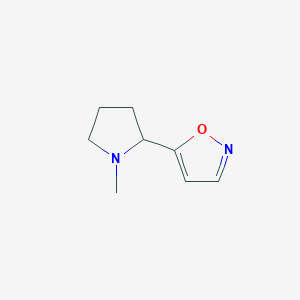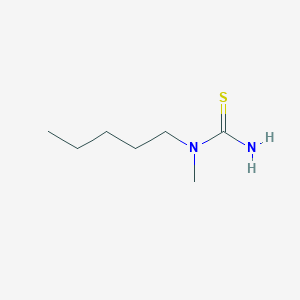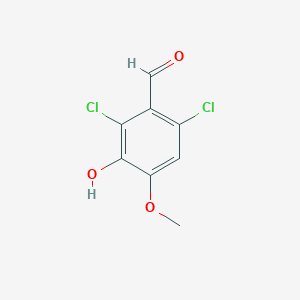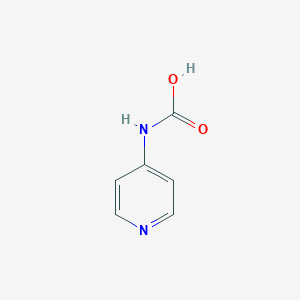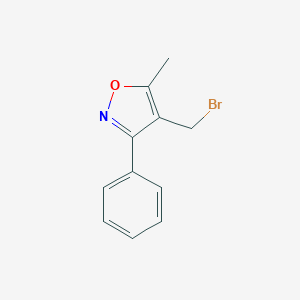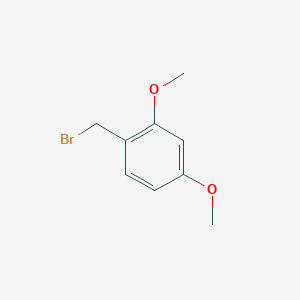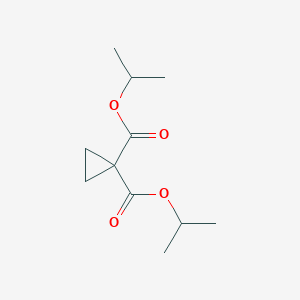![molecular formula C7H5N3O B064250 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde CAS No. 169888-58-8](/img/structure/B64250.png)
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound contains a triazole ring fused with a pyridine ring and an aldehyde group at position 7. The presence of these functional groups makes it a potent pharmacophore for drug development.
Wirkmechanismus
The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde varies depending on its biological activity. For example, in anticancer activity, it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In antimicrobial activity, it disrupts the cell membrane of microorganisms, leading to their death. In antiviral activity, it inhibits the replication of viruses by targeting viral enzymes.
Biochemische Und Physiologische Effekte
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has been found to have several biochemical and physiological effects. It has been shown to modulate the activity of enzymes such as tyrosinase, acetylcholinesterase, and carbonic anhydrase. It also affects the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been found to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods. However, it has some limitations, such as its low solubility in water, which can affect its bioavailability. It also has limited selectivity, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde. One direction is to explore its potential as a scaffold for developing new drugs with improved selectivity and efficacy. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, its potential as a diagnostic tool for diseases such as cancer and Alzheimer's disease can be explored. Finally, its pharmacokinetic and pharmacodynamic properties can be further investigated to optimize its use in clinical settings.
In conclusion, [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde is a promising compound with diverse biological activities. Its synthesis methods are efficient, and it has several advantages for lab experiments. Its potential as a scaffold for drug development and its biochemical and physiological effects make it an interesting subject for future research.
Synthesemethoden
There are several methods for synthesizing [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde. One of the most commonly used methods is the reaction of 2-aminopyridine with formic acid and sodium azide in the presence of a catalyst. Another method involves the reaction of 2-amino-5-nitropyridine with hydrazine hydrate and sodium azide in the presence of a catalyst. These methods are efficient and provide good yields of the desired product.
Wissenschaftliche Forschungsanwendungen
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has been extensively studied for its biological activities. It has been found to exhibit anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic activities. It has also been studied for its potential as a scaffold for developing new drugs.
Eigenschaften
CAS-Nummer |
169888-58-8 |
|---|---|
Produktname |
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde |
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
triazolo[1,5-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-7-3-1-2-6-4-8-9-10(6)7/h1-5H |
InChI-Schlüssel |
PUYNQOJTVAIGAA-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=NN2C(=C1)C=O |
Kanonische SMILES |
C1=CC2=CN=NN2C(=C1)C=O |
Synonyme |
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



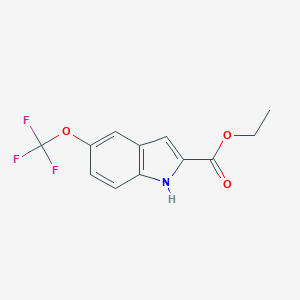
![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)
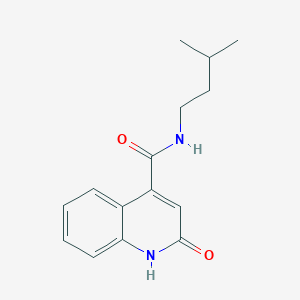
![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)
